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Compound of Interest

Compound Name:
5-(Pyridin-3-yl)oxazole-4-

carboxylic acid

Cat. No.: B1414878 Get Quote

An In-Depth Technical Guide to 5-(Pyridin-3-yl)oxazole-4-carboxylic acid

Introduction: A Privileged Scaffold in Medicinal
Chemistry
5-(Pyridin-3-yl)oxazole-4-carboxylic acid is a heterocyclic compound that merges three key

pharmacophores: a pyridine ring, an oxazole core, and a carboxylic acid moiety. This unique

combination makes it a molecule of significant interest in drug discovery and development. The

pyridine scaffold is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability

to engage in hydrogen bonding and its overall metabolic stability[1]. The oxazole ring serves as

a versatile bioisostere for amide and ester groups, offering a rigid, planar structure that can

orient substituents in a well-defined three-dimensional space[2][3]. Finally, the carboxylic acid

group provides a crucial anchor for ionic interactions with biological targets, such as the basic

residues in enzyme active sites, and enhances aqueous solubility.

This guide provides a comprehensive overview of the core chemical properties, reactivity,

synthesis, and potential biological significance of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid,

offering field-proven insights for its application in research and development.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1414878?utm_src=pdf-interest
https://www.benchchem.com/product/b1414878?utm_src=pdf-body
https://www.benchchem.com/product/b1414878?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10212683/
https://www.researchgate.net/publication/348931162_Synthesis_and_Molecular_Docking_Study_of_New_13-Oxazole_Clubbed_Pyridyl-Pyrazolines_As_Anticancer_and_Antimicrobial_Agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC11915381/
https://www.benchchem.com/product/b1414878?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1414878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A thorough understanding of a compound's physicochemical properties is the bedrock of

successful experimental design, from synthesis and purification to formulation and in vitro

screening.

Compound Identification
Property Data Source

CAS Number 1083224-10-5 [4]

Molecular Formula C₉H₆N₂O₃ [4]

Molecular Weight 190.16 g/mol [5]

Physical Form Solid [5]

Purity (Typical) >95% [4]

Predicted pKa
~2.8 - 3.5 (Carboxylic Acid),

~4.5 - 5.0 (Pyridinium ion)

Inferred from similar

structures[6]

Predicted Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO and DMF.

Inferred from structure

The molecule possesses two ionizable centers: the acidic carboxylic acid and the basic

nitrogen of the pyridine ring. The predicted pKa of the carboxylic acid suggests it will be

deprotonated (carboxylate form) at physiological pH (~7.4), which is critical for forming salt-

bridge interactions with biological targets. The pyridine nitrogen will be protonated in acidic

conditions.

Caption: 2D Structure of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid.

PART 2: Synthesis, Reactivity, and Stability
The synthetic accessibility and chemical behavior of a compound dictate its viability as a

research tool or drug candidate.

Retrosynthetic Analysis and Proposed Synthesis
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The most direct and modern approach to synthesizing 4,5-disubstituted oxazoles is from

carboxylic acids[3]. A logical retrosynthesis of the target compound involves disconnecting the

oxazole ring, pointing to nicotinic acid and an isocyanoacetate derivative as plausible starting

materials.

5-(Pyridin-3-yl)oxazole-4-carboxylic acid Oxazole Ring Formation
C-C, C-O disconnection

Nicotinic Acid
(Pyridine-3-carboxylic acid)

Ethyl Isocyanoacetate

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Proposed One-Pot Synthesis
This protocol is adapted from established methods for oxazole synthesis directly from

carboxylic acids and isocyanides, which avoids the need for pre-activating the acid to a more

reactive form like an acid chloride[3].

Objective: To synthesize Ethyl 5-(pyridin-3-yl)oxazole-4-carboxylate, followed by saponification.

Materials:

Nicotinic acid (1.0 equiv)

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.5 equiv)

Ethyl isocyanoacetate (1.2 equiv)

N-Methylmorpholine (NMM) (2.0 equiv)

Dichloromethane (DCM), Anhydrous

Lithium Hydroxide (LiOH)

Tetrahydrofuran (THF) / Water
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Step-by-Step Procedure:

Carboxylic Acid Activation: To a flame-dried round-bottom flask under an inert nitrogen

atmosphere, add nicotinic acid (1.0 equiv) and anhydrous DCM. Stir to dissolve/suspend.

Add N-Methylmorpholine (2.0 equiv) and stir for 5 minutes at room temperature.

Add DMTMM (1.5 equiv) in one portion. The reaction mixture may become a thicker slurry.

Stir for 20 minutes. Expertise Note: DMTMM is a highly effective peptide coupling reagent

that works well for activating carboxylic acids for reactions with weak nucleophiles like

isocyanides.

Cyclization: Add ethyl isocyanoacetate (1.2 equiv) dropwise to the activated acid mixture.

Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or

LC-MS for the disappearance of nicotinic acid and the formation of the ethyl ester product.

Work-up and Purification (Ester): Upon completion, quench the reaction with saturated

aqueous sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in

vacuo. Purify the crude ester by flash column chromatography (silica gel, hexane/ethyl

acetate gradient).

Saponification: Dissolve the purified ethyl ester in a mixture of THF and water (e.g., 3:1 v/v).

Add LiOH (2.0-3.0 equiv) and stir at room temperature until LC-MS confirms complete

conversion to the carboxylic acid (typically 2-4 hours).

Final Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous

solution with water and wash with ethyl acetate to remove any non-polar impurities. Carefully

acidify the aqueous layer to pH ~3-4 with 1M HCl. The product should precipitate. Collect the

solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final

product, 5-(Pyridin-3-yl)oxazole-4-carboxylic acid.

Chemical Reactivity and Stability Considerations
Carboxylic Acid: The -COOH group is the primary site of reactivity. It can be readily

converted to esters, amides, or acid halides using standard organic chemistry protocols. This
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functional handle is essential for forming covalent linkages, for example, in the development

of PROTACs or targeted covalent inhibitors.

Heterocyclic Core: The oxazole ring is generally stable but can be susceptible to ring-

opening under harsh acidic or basic conditions. A study of related 5-hydroxyoxazole-4-

carboxylic acids highlighted their instability towards hydrolytic ring-opening and

decarboxylation[7]. While the 5-pyridyl substituent likely imparts more stability than a 5-

hydroxy group, this potential degradation pathway should be considered, especially during

prolonged storage in aqueous buffers or under harsh reaction conditions.

PART 3: Biological Context and Therapeutic
Potential
The convergence of the pyridine and oxazole rings in a single molecule creates a "privileged

scaffold" with potential applications across multiple therapeutic areas.

Pharmacophore Analysis
The molecule can be deconstructed into three key regions that contribute to its potential

biological activity.

Caption: Key pharmacophoric features of the molecule.

Known Activities of Structural Analogs
While data on this specific molecule is limited, the broader class of pyridine-oxazole derivatives

has demonstrated significant biological activity.

Anticancer Activity: Numerous studies have reported on oxazole derivatives, including those

linked to pyridine, as potent anticancer agents[2][8]. Some have shown cytotoxic effects

against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and leukemia cell

lines[8][9]. The mechanism is often linked to the inhibition of critical cellular targets like

kinases[10][11].

Antibacterial Activity: 3-(Pyridine-3-yl)-2-oxazolidinone derivatives, which share the core

pyridin-3-yl structure, have exhibited strong antibacterial activity against Gram-positive

bacteria, with efficacy comparable to the antibiotic linezolid[12][13]. This suggests the
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pyridin-3-yl moiety is well-tolerated and potentially beneficial for targeting bacterial enzymes

or ribosomes.

Enzyme Inhibition: The general structure is reminiscent of kinase inhibitors, where a

heterocyclic core (like oxazole) positions substituents to interact with the ATP-binding pocket.

The pyridine ring can form crucial hydrogen bonds with the hinge region of a kinase, while

the carboxylic acid could anchor the molecule to basic residues like lysine in the solvent-

exposed region.

Conclusion and Future Directions
5-(Pyridin-3-yl)oxazole-4-carboxylic acid represents a high-potential scaffold for chemical

biology and drug discovery. Its synthesis is feasible through modern organic chemistry

methods, and its structure contains multiple functional groups amenable to derivatization for

structure-activity relationship (SAR) studies.

Future research should focus on:

Validating the proposed synthesis and optimizing reaction conditions for scale-up.

Exploring the derivatization of the carboxylic acid to generate amide or ester libraries for

biological screening.

Screening the compound and its derivatives against panels of kinases, bacterial strains, and

cancer cell lines to identify initial biological activities.

Conducting stability studies to confirm its suitability for use in aqueous biological assays and

potential for further development.

By leveraging the insights provided in this guide, researchers can confidently incorporate this

promising molecule into their discovery workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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